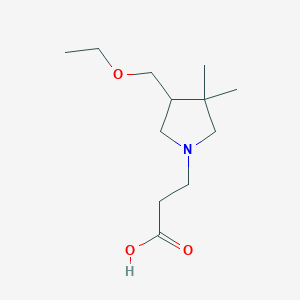
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid
Übersicht
Beschreibung
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid is currently unknown
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes, which could potentially influence the biological activity of the compound .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding these influences can provide valuable insights into the optimal conditions for the compound’s action and stability.
Biologische Aktivität
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid is a compound that has garnered interest in biochemical and pharmacological research due to its potential biological activities. This article explores its biochemical properties, cellular effects, and relevant case studies that highlight its significance in various biological contexts.
The compound has the following chemical characteristics:
- Molecular Formula : C12H23N2O2
- Molecular Weight : 227.33 g/mol
- CAS Number : 2097996-48-8
This compound exhibits significant interactions with various enzymes and proteins. Notably, it has been shown to interact with:
- Transaminases : Enzymes that facilitate the transfer of amino groups from amino acids to keto acids, playing a crucial role in amino acid metabolism.
- Monoamine Oxidases : These enzymes are involved in the oxidative deamination of monoamines, influencing neurotransmitter levels and potentially affecting mood and behavior.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling Pathways : It modulates pathways that regulate gene expression and cellular metabolism. This modulation can lead to alterations in cell proliferation and differentiation.
- Neurotransmitter Regulation : By affecting monoamine oxidase activity, it may impact the levels of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation.
Study 1: Neuropharmacological Effects
In a study assessing the neuropharmacological profile of similar compounds, researchers found that modifications in the pyrrolidine structure led to varying degrees of monoamine oxidase inhibition. The presence of the ethoxymethyl group was linked to increased efficacy in modulating neurotransmitter levels, suggesting a potential therapeutic application for mood disorders .
Study 2: Enzyme Interaction Assay
A screening assay conducted to evaluate the interaction of various compounds with transaminases indicated that this compound showed significant inhibitory activity. This suggests its potential use as a biochemical tool for studying amino acid metabolism .
Table of Biological Activities
Eigenschaften
IUPAC Name |
3-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-4-16-8-10-7-13(6-5-11(14)15)9-12(10,2)3/h10H,4-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZNTMTXWDWULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















